Ac-Lys-D-Ala-D-Ala-OH

描述

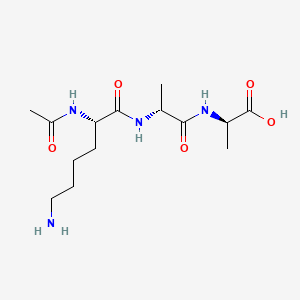

Acetyl-Lysine-D-Alanine-D-Alanine (Ac-Lys-D-Ala-D-Ala-OH) is a synthetic peptide compound with the molecular formula C14H26N4O5 and a molecular weight of 330.38 g/mol . This compound is notable for its role in biochemical research, particularly in studies related to bacterial cell wall synthesis and antibiotic resistance mechanisms.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Lys-D-Ala-D-Ala-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids . Each amino acid is coupled to the growing peptide chain through a series of deprotection and coupling reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale SPPS. This method allows for the efficient and scalable production of peptides with high purity and yield .

化学反应分析

Types of Reactions

Ac-Lys-D-Ala-D-Ala-OH undergoes various chemical reactions, including:

Hydrolysis: The peptide bonds in this compound can be hydrolyzed by peptidases, leading to the release of free amino acids.

Acetylation: The N-terminal lysine residue can be acetylated to increase the compound’s stability against proteolysis.

Common Reagents and Conditions

Hydrolysis: Enzymes such as dipeptidyl peptidase IV (DPP IV) are commonly used to catalyze the hydrolysis of this compound.

Acetylation: Acetic anhydride is typically used as the acetylating agent under mild conditions.

Major Products Formed

科学研究应用

Peptide Synthesis

Role as a Building Block

Ac-Lys-D-Ala-D-Ala-OH is utilized as a fundamental building block in the synthesis of peptides. Its unique structure allows for the incorporation of specific amino acids that enhance biological activity. This capability is crucial for developing therapeutic agents targeting particular biological pathways, particularly in drug design and development .

Antibiotic Development

Targeting Bacterial Cell Wall Synthesis

The compound plays a critical role in designing antibiotics that target bacterial cell wall synthesis. Specifically, it is involved in the development of vancomycin analogs, which are essential for combating antibiotic resistance. The strong binding interactions between vancomycin and the D-Ala-D-Ala dipeptide are characterized by multiple hydrogen bonds, making this compound vital for enhancing the efficacy of antibiotics .

Vaccine Formulation

Enhancing Immune Response

this compound is also applied in vaccine formulation. By mimicking components of bacterial structures, it can enhance the immune response. This application is particularly important in developing vaccines that require robust immune activation to be effective .

Research in Cancer Therapy

Inhibiting Tumor Growth

In cancer research, this compound is studied for its potential to inhibit tumor growth through specific peptide interactions. Understanding how certain peptides can affect cancer cell proliferation is pivotal for developing new cancer treatments .

Biotechnology Applications

Recombinant Protein Production

The compound is significant in biotechnological processes, particularly in producing recombinant proteins. Its properties can improve yield and efficacy in various biotechnological applications, including enzyme production and therapeutic protein development .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Used as a building block for therapeutic peptides targeting specific biological pathways. |

| Antibiotic Development | Critical for designing antibiotics that target bacterial cell wall synthesis; combats resistance. |

| Vaccine Formulation | Enhances immune response by mimicking bacterial components; crucial for effective vaccine design. |

| Cancer Therapy Research | Investigated for its ability to inhibit tumor growth through peptide interactions. |

| Biotechnology Applications | Important for recombinant protein production; improves yield and efficacy in biotechnological processes. |

Case Studies and Research Findings

- Vancomycin Analog Development : A study highlighted the binding interactions between vancomycin and the D-Ala-D-Ala dipeptide, demonstrating that modifications to this compound could enhance binding affinity and antibiotic activity against resistant strains .

- Peptide Therapeutics : Research indicated that peptides synthesized using this compound showed promising results in preclinical models for cancer treatment, showcasing its potential as a therapeutic agent .

- Vaccine Efficacy Studies : Investigations into vaccine formulations incorporating this compound revealed enhanced immunogenicity, suggesting its utility in developing more effective vaccines against bacterial infections .

作用机制

Ac-Lys-D-Ala-D-Ala-OH exerts its effects primarily through interactions with enzymes involved in peptidoglycan synthesis and degradation. The compound mimics the natural substrates of these enzymes, allowing researchers to study the enzymatic processes in detail . For example, it is used to investigate the activity of DD-transpeptidases and LD-transpeptidases, which are crucial for bacterial cell wall cross-linking .

相似化合物的比较

Similar Compounds

Nα,Nε-Diacetyl-Lys-D-Ala-D-Ala: This compound is similar in structure but has additional acetyl groups, which may affect its stability and enzymatic interactions.

Ala-D-γ-Glu-Lys-D-Ala-D-Ala: Another related compound used in peptidoglycan research, differing in the presence of a γ-glutamyl residue.

Uniqueness

Ac-Lys-D-Ala-D-Ala-OH is unique due to its specific sequence and acetylation, which confer distinct properties such as increased stability against proteolysis and specific interactions with bacterial enzymes . These features make it a valuable tool in biochemical and microbiological research.

生物活性

Ac-Lys-D-Ala-D-Ala-OH, also known as N-Acetyl-Lysine-D-Alanine-D-Alanine, is a synthetic oligopeptide that has garnered significant attention in antibiotic research due to its biological activity against various bacterial strains. This compound acts primarily as a substrate for D-alanine:D-alanine ligase, an enzyme crucial for peptidoglycan synthesis in bacterial cell walls. Its structural similarity to the D-Ala-D-Ala dipeptide allows it to inhibit bacterial growth by interfering with cell wall integrity.

The primary mechanism of action of this compound involves:

- Mimicking D-Ala-D-Ala : The compound mimics the D-alanyl-D-alanine dipeptide, which is recognized by transpeptidases responsible for cross-linking peptidoglycan strands in bacteria. By binding to these enzymes, this compound inhibits their activity, disrupting cell wall synthesis and leading to bacterial lysis .

- Inhibition of Peptidoglycan Synthesis : The binding of this compound to transpeptidases prevents the formation of cross-links necessary for maintaining the structural integrity of the bacterial cell wall. This action is particularly effective against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, including methicillin-resistant strains (MRSA) .

Biological Activity and Research Findings

This compound has been studied extensively for its antibacterial properties and potential therapeutic applications. Key findings include:

- Antibacterial Efficacy : Research indicates that this compound exhibits potent antibacterial activity, significantly inhibiting the growth of various gram-positive bacteria .

- Enzyme Interactions : The compound interacts with several enzymes involved in bacterial metabolism, notably D-alanine:D-alanine ligase. These interactions are critical for understanding its potential to combat antibiotic resistance .

- Immune Modulation : Some studies suggest that this compound may also modulate immune responses, indicating potential anti-inflammatory effects that could be beneficial in therapeutic contexts .

Comparative Analysis

To understand the unique properties of this compound, a comparative analysis with related compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| D-Alanyl-D-Alanine | D-Ala-D-Ala | Natural substrate for peptidoglycan biosynthesis |

| Acetyl-Lysine | Ac-Lys | Basic amino acid with acetyl group |

| L-Lysine | Lys | Natural amino acid not acetylated |

| (Ac)₂-L-Lys-D-Ala-D-Ala | (Ac)₂-Lys-D-Ala-D-Ala | Diacetylated form providing increased stability |

This compound is distinguished by its specific acetylation pattern and incorporation of D-amino acids, which enhance both its stability and biological activity compared to other peptides .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical and laboratory settings:

- Inhibition Studies : In vitro studies demonstrated that this compound effectively inhibited the growth of MRSA strains, showcasing its potential as a novel antimicrobial agent .

- Structural Analysis : Nuclear magnetic resonance (NMR) spectroscopy studies revealed detailed binding interactions between this compound and transpeptidases, providing insights into its mechanism of action .

- Resistance Mechanisms : Research has explored how modifications to the structure of this compound can enhance binding affinity and overcome resistance mechanisms observed in certain bacterial strains .

属性

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4O5/c1-8(12(20)17-9(2)14(22)23)16-13(21)11(18-10(3)19)6-4-5-7-15/h8-9,11H,4-7,15H2,1-3H3,(H,16,21)(H,17,20)(H,18,19)(H,22,23)/t8-,9-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSXMADYKTYBCP-KKZNHRDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70951479 | |

| Record name | N-[2-({6-Amino-1-hydroxy-2-[(1-hydroxyethylidene)amino]hexylidene}amino)-1-hydroxypropylidene]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28845-97-8 | |

| Record name | N2-Acetyl-L-lysyl-D-alanyl-D-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28845-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(2)-Acetyllysyl-alanyl-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028845978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-({6-Amino-1-hydroxy-2-[(1-hydroxyethylidene)amino]hexylidene}amino)-1-hydroxypropylidene]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。